molecular formula C10H11NO2 B11910063 8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one

8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11910063
M. Wt: 177.20 g/mol
InChI Key: UILHAFFUCFXTIQ-UHFFFAOYSA-N
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Description

8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features an amino group at the 8th position, a hydroxyl group at the 7th position, and a ketone group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the reduction of a corresponding nitro compound followed by hydroxylation and cyclization. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, and hydroxylation can be achieved using reagents like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of more robust catalysts to handle large volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 8-amino-7-keto-3,4-dihydronaphthalen-1(2H)-one.

    Reduction: Formation of 8-amino-7-hydroxy-3,4-dihydronaphthalen-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The ketone group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-7-hydroxy-1-naphthalenone: Similar structure but lacks the dihydro component.

    7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group.

    8-Amino-1-naphthalenone: Lacks both the hydroxyl and dihydro components.

Uniqueness

8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of functional groups and the dihydro naphthalene ring system. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

8-amino-7-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H11NO2/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h4-5,13H,1-3,11H2

InChI Key

UILHAFFUCFXTIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C(C=C2)O)N

Origin of Product

United States

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